molecular formula C18H19NO3 B15075283 2-((2,6-Diethylanilino)carbonyl)benzoic acid CAS No. 57169-25-2

2-((2,6-Diethylanilino)carbonyl)benzoic acid

Cat. No.: B15075283
CAS No.: 57169-25-2
M. Wt: 297.3 g/mol
InChI Key: GIKOGWWQLRWZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,6-Diethylanilino)carbonyl)benzoic acid is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.357 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylanilino group through a carbonyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Diethylanilino)carbonyl)benzoic acid typically involves the reaction of 2,6-diethylaniline with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Diethylanilino)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,6-Diethylanilino)carbonyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2,6-Diethylanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-Diethylanilino)carbonyl)benzoic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .

Properties

CAS No.

57169-25-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(2,6-diethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H19NO3/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(21)22/h5-11H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

GIKOGWWQLRWZLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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